6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate
Beschreibung
Eigenschaften
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-10-4-3-5-12(6-10)16(24)26-15-8-25-13(7-14(15)23)9-27-18-21-20-17(28-18)19-11(2)22/h3-8H,9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNAXFDLXGKYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a complex organic compound notable for its diverse structural features, which include a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is C21H22N4O7S3, with a molecular weight of approximately 417.5 g/mol. Its structure includes various functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O7S3 |
| Molecular Weight | 417.5 g/mol |
| Functional Groups | Pyran, Thiadiazole, Acetamido |
Synthesis
The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate involves several key steps:
- Formation of Thiadiazole : The thiadiazole ring is synthesized from appropriate precursors through condensation reactions.
- Pyran Ring Formation : The pyran structure is constructed via cyclization reactions involving aldehydes or ketones.
- Final Coupling : The final compound is obtained by coupling the thiadiazole and pyran moieties with the 3-methylbenzoate group.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole moiety enhances the interaction with microbial targets, leading to effective inhibition of growth.
Anticancer Activity
The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values as low as 29 μM against HeLa cells, indicating potent anticancer activity .
Case Study: Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of various thiadiazole derivatives:
- Compound 3d exhibited an IC50 value of 29 μM against HeLa cells.
- Compound 3b showed less effectiveness with higher IC50 values.
This suggests that structural modifications can significantly influence biological activity.
The proposed mechanism for the anticancer activity involves:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been noted in treated cells.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate with structurally analogous compounds reported in the literature:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 3-methylbenzoate group in the target compound balances lipophilicity and steric hindrance, likely favoring moderate cellular uptake. The 3-methoxybenzoate derivative () improves aqueous solubility due to the methoxy group’s polarity, which may explain its lower cytotoxicity in vitro.
Thiadiazole Modifications :
- Replacing acetamido with 2-ethylbutanamido () elongates the acyl chain, increasing molecular weight and hydrophobicity. This modification correlates with enhanced antimicrobial activity, possibly due to improved membrane interaction.
Stereochemical Considerations :
- Compounds with stereochemically complex cores (e.g., 4b in ) demonstrate reduced bioavailability compared to simpler pyran-thiadiazole hybrids, highlighting the target compound’s structural advantages.
Notes
Data Limitations : Direct experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred structure-activity relationships.
Synthetic Challenges : The synthesis of such hybrids requires precise control over reaction conditions (e.g., stoichiometry of thiol intermediates, as in ).
Regulatory and Safety Profiles : Thiadiazole derivatives often require rigorous purity testing (e.g., USP standards in ), which may apply to the target compound.
Q & A
Q. What are the primary synthetic routes for synthesizing 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate?
The compound can be synthesized via multi-step protocols involving:
- Thiadiazole core formation : Cyclization of thiosemicarbazides with agents like H₂SO₄ or NaOH to form the 1,3,4-thiadiazole ring .
- Functionalization : Introducing the acetamido group via nucleophilic substitution or condensation reactions, as seen in analogous thiadiazole derivatives .
- Coupling reactions : Linking the thiadiazole moiety to the pyran-3-yl benzoate fragment using thiomethyl bridges, often mediated by alkylation or thiol-ene chemistry .
Key characterization tools : IR spectroscopy (C=O, S-S bonds), ¹H/¹³C NMR (proton environments), and HPLC for purity assessment .
Q. How can researchers confirm the structural integrity of this compound?
Q. What are common challenges in purifying this compound?
- Solubility issues : The compound may exhibit low solubility in polar solvents due to its aromatic and heterocyclic backbone. Recrystallization using DMF/ethanol mixtures is recommended .
- Byproduct formation : Unreacted thiol intermediates or oxidized sulfur species require column chromatography (silica gel, eluent: ethyl acetate/hexane) for removal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during cyclization?
- Acid selection : H₂SO₄ vs. HCl. Evidence shows H₂SO₄ provides higher cyclization efficiency for thiadiazoles (yield ~70–80%) compared to HCl (~50–60%) due to stronger protonation .
- Temperature control : Cyclization at 80–90°C minimizes side reactions (e.g., ring-opening) while ensuring complete conversion .
- Catalyst screening : Triethylamine (Et₃N) enhances nucleophilicity in thiourea intermediates, improving cyclization rates .
Q. How do structural modifications (e.g., substituents on the benzoate ring) affect bioactivity?
- Case study : Replacing the 3-methyl group on the benzoate with electron-withdrawing groups (e.g., -NO₂) increases electrophilicity, enhancing antimicrobial activity in analogous thiadiazole derivatives .
- Methodology :
Q. What analytical strategies resolve contradictions in spectral data for this compound?
- Contradiction example : Discrepancies in ¹H NMR shifts due to solvent polarity or tautomerism.
- Solutions :
Q. How can degradation pathways be studied under physiological conditions?
- Hydrolytic stability : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via LC-MS. Thioether bonds are prone to hydrolysis, generating 5-acetamido-1,3,4-thiadiazole-2-thiol and 3-methylbenzoic acid fragments .
- Oxidative stress tests : Exposure to H₂O₂ or liver microsomes identifies metabolites, guiding prodrug design .
Methodological Guidelines Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
